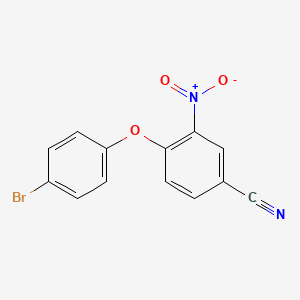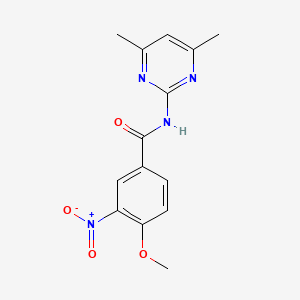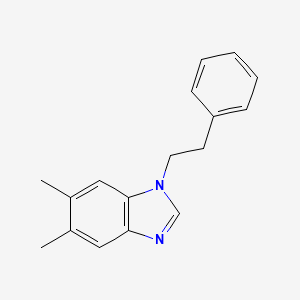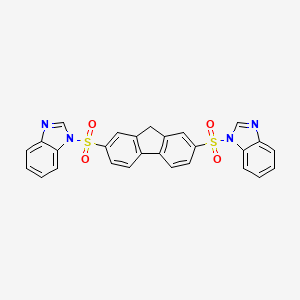![molecular formula C16H15ClN2O3 B5777908 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as CNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPP is a chemical compound with a molecular formula C16H14ClN2O3 and a molecular weight of 318.75 g/mol.
Wirkmechanismus
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has several advantages as a chemical compound for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One potential direction is the development of novel 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone derivatives with improved bioactivity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its effects on various biochemical and physiological processes in the body.
Synthesemethoden
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the condensation of 3-chloro-4-methyl aniline and 4-nitroacetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization to obtain pure 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone.
Wissenschaftliche Forschungsanwendungen
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKORUFMJDHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7356071 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)


